molecular formula C20H16BrNO6 B2779411 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 929380-31-4

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2779411
CAS No.: 929380-31-4
M. Wt: 446.253
InChI Key: MVKQLAXHQJPFNQ-IDUWFGFVSA-N
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Description

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a sophisticated synthetic compound designed for advanced pharmacological and chemical biology research. Its structure integrates a benzodioxin core, a moiety frequently explored for its potential role in modulating central nervous system targets , with a benzofuranone scaffold, which is a privileged structure in medicinal chemistry known for its diverse biological activities. The presence of the dimethylcarbamate ester suggests potential application as an irreversible or pseudo-irreversible inhibitor , possibly targeting serine hydrolases or related enzyme families. The conjugated system, characterized by the (Z)-configured exocyclic double bond, is critical for its molecular recognition properties, likely enabling it to act as a covalent probe or an alloster modulator in mechanistic studies. This compound is of significant value for researchers investigating novel signaling pathways, developing targeted covalent inhibitors, and exploring the structure-activity relationships of complex heterocyclic systems in drug discovery. Its primary utility lies in hit-to-lead optimization campaigns and as a chemical tool for deconvoluting complex biological processes in vitro.

Properties

IUPAC Name

[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO6/c1-22(2)20(24)27-14-3-4-15-16(8-14)28-17(18(15)23)7-11-5-13(21)6-12-9-25-10-26-19(11)12/h3-8H,9-10H2,1-2H3/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKQLAXHQJPFNQ-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C22H18BrNO7
  • Molecular Weight: 488.3 g/mol
  • CAS Number: 929418-17-7

The structure features a benzofuran core combined with a brominated benzo[d][1,3]dioxin moiety, which is known for its biological activity. The unique arrangement of functional groups contributes to its interaction with various biological targets.

Synthesis

The synthesis of the compound typically involves several steps:

  • Formation of the Benzofuran Core: This is achieved through cyclization reactions involving salicylic acid derivatives.
  • Introduction of the Benzo[d][1,3]dioxin Moiety: This can be done via catalyst-free synthesis methods using phenolic precursors.
  • Final Condensation and Acetylation: The brominated benzo[d][1,3]dioxin derivative is condensed with the benzofuran core, followed by acetylation to yield the target compound.

Antioxidant Activity

Research indicates that compounds similar to (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have demonstrated significant antioxidant properties. For instance, related benzothiazole derivatives have shown IC50 values indicating potent antioxidant activity, suggesting that this compound may also exhibit similar effects due to its structural features .

Antimicrobial Properties

Studies on related compounds have shown varying degrees of antibacterial activity. For example, certain derivatives displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The potential for (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran to exhibit antimicrobial properties warrants further investigation .

Anticancer Activity

Preliminary studies suggest that compounds within this structural class may possess anticancer properties. For instance, investigations into similar benzo[d][1,3]dioxins have indicated their ability to inhibit proliferation in breast cancer cell lines, with IC50 values ranging significantly based on structural modifications . The specific interactions and mechanisms remain to be fully elucidated but indicate potential as drug candidates for cancer therapy.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of related compounds:

Compound TypeBiological ActivityIC50 Values (µM)
Benzothiazole DerivativesAntioxidant0.015 - 0.022
BenzothiazolopyridineAntibacterial (Gram-positive)24 mm (Staphylococcus aureus)
Benzo[d][1,3]oxazinesAnticancer (MCF-7 Cells)0.30 - 157.4

These findings illustrate the broad spectrum of biological activities that may be associated with compounds structurally similar to (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) Hydroxylamine (Compound 4b)

  • Structure : Shares a dihydrobenzodioxin core but lacks the benzofuran and carbamate groups present in the target compound.
  • Synthesis : Derived from reductive amination, yielding an 85% pure product, as confirmed by $^1$H-NMR (δ 6.75–6.81 ppm for aromatic protons) and MS-ESI ($m/z$: 182 [M+H]$^+$) .

2.1.2. Salternamide E (Marine Actinomycete-Derived Metabolite)

Functional Analogues in Pest Management

Calotropis gigantea Extract Components

  • Structure: Terpenoids and alkaloids with pesticidal activity, distinct from the synthetic carbamate-benzodioxin hybrid.
  • Bioactivity : Efficacy against insects depends on cuticle penetration and metabolic detoxification pathways. The target compound’s bromine atom may enhance lipophilicity, improving cuticle absorption compared to plant-derived terpenes .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzodioxin and benzofuran moieties are synthetically tractable via methods similar to those used for Compound 4b (e.g., Suzuki coupling for bromo substitution) .
  • Bioactivity Potential: The carbamate group may resist enzymatic hydrolysis, prolonging bioactivity compared to ester-containing analogs like C. gigantea terpenes, which degrade rapidly in insect hemolymph .
  • Structural Optimization : Bromine’s electron-withdrawing effects could enhance binding to acetylcholinesterase (a common pesticide target), a hypothesis supported by studies on brominated marine metabolites .

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer: The synthesis involves three key steps: (i) benzofuran ring formation via cyclization of 2-hydroxybenzaldehyde derivatives under acidic conditions (e.g., H₂SO₄), (ii) condensation with 6-bromo-4H-benzo[d][1,3]dioxin-8-carbaldehyde using a base catalyst (e.g., piperidine) to form the Z-isomer, and (iii) dimethylcarbamate group introduction via reaction with dimethylcarbamoyl chloride in anhydrous dichloromethane. Optimize yield by controlling temperature (60–80°C for cyclization, 25°C for condensation) and using catalytic CuI to suppress bromine displacement side reactions .

Q. What analytical techniques are critical for confirming stereochemistry and purity?

  • Methodological Answer:
  • Stereochemistry: Use NOESY NMR to confirm the Z-configuration by observing spatial proximity between the benzodioxin bromine and benzofuran carbonyl groups. X-ray crystallography provides definitive proof of spatial arrangement .
  • Purity: Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is achievable with a retention time of 12.3 ± 0.5 min under optimized conditions .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer:
  • Bromine Displacement: The 6-bromo group may undergo nucleophilic substitution during condensation. Mitigate by using aprotic solvents (e.g., DMF) and avoiding strong nucleophiles .
  • Oxidation of the Methylene Bridge: Protect against air oxidation by conducting reactions under nitrogen and adding 1% (w/w) BHT as a radical scavenger .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer: Contradictions in NMR or IR data often arise from solvent polarity effects or tautomeric equilibria. For example, the enol-keto tautomerism of the 3-oxo group can shift δH values by up to 0.3 ppm. Resolve by:
  • Comparing spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-dependent shifts .
  • Using dynamic NMR experiments at variable temperatures (25–80°C) to observe tautomerization rates .

Q. What in silico methods predict the biological targets of this compound?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2; PDB ID 5KIR), focusing on hydrogen bonding with Arg120 and hydrophobic contacts with the benzodioxin ring .
  • Pharmacophore Mapping: Generate a 3D pharmacophore model with Phase (Schrödinger) to identify key features (e.g., hydrogen bond acceptors at the carbamate group) for antimicrobial activity prediction .

Q. How should structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer:
  • Substituent Variation: Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) at the benzodioxin 6-position to enhance electrophilicity. Test against A549 lung cancer cells (IC₅₀ comparisons).
  • Bioisosteric Replacement: Replace the dimethylcarbamate with a morpholine ring to improve solubility while maintaining COX-2 inhibition .

Q. What strategies stabilize this compound under physiological conditions?

  • Methodological Answer:
  • Prodrug Design: Convert the carbamate to a phosphate ester prodrug to enhance aqueous solubility. Hydrolytic activation occurs via alkaline phosphatase in vivo .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm diameter) for controlled release, achieving >80% payload retention over 72 hours in PBS (pH 7.4) .

Q. How can discrepancies in biological assay results across studies be addressed?

  • Methodological Answer: Standardize protocols by:
  • Using identical cell lines (e.g., ATCC-validated HepG2 cells) and passage numbers (<20).
  • Including a reference inhibitor (e.g., 10 µM indomethacin for COX-2 assays) to normalize activity .

Q. What catalytic systems enhance regioselectivity in derivative synthesis?

  • Methodological Answer:
  • Palladium Catalysis: Use Pd(OAc)₂/Xantphos (5 mol%) for Suzuki couplings at the benzodioxin 8-position, achieving >90% regioselectivity .
  • Organocatalysts: Thiourea catalysts (e.g., Takemoto’s catalyst) direct Michael additions to the α,β-unsaturated ketone with 15:1 diastereomeric ratio .

Q. How does molecular conformation affect interactions with biological targets?

  • Methodological Answer:
    The Z-configuration positions the bromine atom and benzodioxin ring in a planar orientation, enabling π-π stacking with COX-2’s Tyr355. Validate via:
  • Molecular Dynamics (MD): Simulate binding over 100 ns (AMBER force field) to assess conformational stability .
  • Alanine Scanning: Mutate Tyr355 to alanine, resulting in a 10-fold reduction in binding affinity (SPR analysis) .

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